molecular formula C6H5N3S B13042521 3H-Imidazo[4,5-b]pyridine-7-thiol CAS No. 6953-55-5

3H-Imidazo[4,5-b]pyridine-7-thiol

Cat. No.: B13042521
CAS No.: 6953-55-5
M. Wt: 151.19 g/mol
InChI Key: ZJKISMRQYQWJJP-UHFFFAOYSA-N
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Description

3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a thione group at the 7-positionThe imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been explored for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further modified to introduce the thione group . The reaction conditions often include phase transfer catalysis in a solid-liquid system, and the structures of the synthesized compounds are confirmed using spectral data such as 1H NMR and 13C NMR .

Industrial Production Methods

Industrial production methods for 3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazo[4,5-b]pyridine derivatives .

Mechanism of Action

The mechanism of action of 3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione largely depends on its specific application. For instance, as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with essential enzymes . In medicinal applications, it may act as a GABA A receptor modulator, influencing neurotransmission . The exact molecular targets and pathways involved can vary, but often include key enzymes and receptors critical to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione is unique due to the presence of the thione group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

6953-55-5

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

1,4-dihydroimidazo[4,5-b]pyridine-7-thione

InChI

InChI=1S/C6H5N3S/c10-4-1-2-7-6-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10)

InChI Key

ZJKISMRQYQWJJP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=S)NC=N2

Origin of Product

United States

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